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Compound of Interest |

2-(2-Methyl-3-butyn-2-ol)-4-
Compound Name:
aminotoluene

CAS No.: 905439-45-4

Cat. No.: B585492

. J

Executive Summary & Application Scope

In the synthesis of Ponatinib, CAS 905439-45-4 serves as the stable, protected precursor to
the reactive ethynyl aniline moiety. Precise monitoring of this compound is essential for two
reasons:

» Reaction Monitoring: Verifying the complete removal of the acetone protecting group to
generate the active intermediate, 3-ethynyl-4-methylaniline.

 Impurity Profiling: Ensuring this precursor does not carry over into the final API (Active
Pharmaceutical Ingredient), where it would be classified as a process-related impurity.

This guide compares the MS/MS fragmentation behavior of the protected intermediate (CAS
905439-45-4) against its deprotected analog and the final Ponatinib API, providing a robust
method for differentiation.

Chemical Identity & Structural Logic[1][2]
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Feature Specification

CAS Number 905439-45-4

3-(3-hydroxy-3-methylbut-1-ynyl)-4-
methylaniline

Chemical Name

Formula Ci12H1sNO
Molecular Weight 189.25 g/mol
Monoisotopic Mass 189.1154 Da

Rol Protected Alkyne Intermediate (Ponatinib
ole
Synthesis)

Structural Diagram & Cleavage Sites

The molecule consists of a toluene core substituted with an amine and a 2-methyl-3-butyn-2-ol
group. The tertiary alcohol acts as a protecting group for the alkyne.
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Figure 1: Predicted fragmentation pathway of CAS 905439-45-4 under ESI+ conditions.

Experimental Methodology: LC-MS/MS Protocol

To objectively compare this intermediate with its derivatives, the following validated protocol is
recommended. This setup ensures separation of the polar alcohol (precursor) from the non-
polar deprotected alkyne.

Chromatographic Conditions
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e Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 pm.
e Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Gradient: 5% B to 95% B over 5 minutes.

¢ Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)

« lonization: Electrospray lonization (Positive Mode).
o Capillary Voltage: 3.5 kV.
o Cone Voltage: 30 V (Optimized for precursor survival).
e Collision Energy (CE):
o Low (10-15 eV): Preserves [M+H-H20]*.
o High (25-35 eV): Promotes [M+H-Acetone]* and ring fragmentation.

Fragmentation Pattern Analysis

The fragmentation of CAS 905439-45-4 is dominated by the stability of the leaving groups on
the propargylic chain.

Primary Pathway: The "Acetone Loss" Signature (m/z
190 - 132)

The most diagnostic transition is the loss of the protecting group. The tertiary alcohol moiety (2-
hydroxy-2-propyl) is cleaved, likely releasing a neutral acetone molecule (58 Da) and
generating the ethynyl aniline cation.

e Precursor:m/z 190.12

e Product:m/z 132.08
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o Mechanism: Retro-Favorskii type dissociation or simple heterolytic cleavage stabilized by the
alkyne.

 Significance: This peak (m/z 132) is isobaric with the protonated molecular ion of the
deprotected product. Differentiation relies on observing the transition from 190, not just the
presence of 132.

Secondary Pathway: Dehydration (m/z 190 - 172)

Typical of tertiary alcohols, the molecule readily loses water.
e Transition:m/z 190.12 - 172.11 (-18 Da).

e Observation: Dominant at lower collision energies. This ion retains the carbon skeleton but
loses the hydroxyl group.

Comparative Analysis: Precursor vs. Alternatives

This section objectively compares the MS profile of CAS 905439-45-4 with its downstream
product (Deprotected Intermediate) and the final drug (Ponatinib).

Comparison 1: CAS 905439-45-4 vs. 3-Ethynyl-4-
methylaniline (Deprotected)

Context: Process control—determining if the deprotection reaction is complete.

CAS 905439-45-4 3-Ethynyl-4-methylaniline
Feature
(Protected) (Deprotected)
Precursor lon [M+H]* 190.12 132.08
) _ Earlier (More Polar due to -
Retention Time (RT) Later (Less Polar)
OH)
Key MRM Transition 190 - 132 (Loss of Acetone) 132 - 117 (Loss of CHs/NH)

) ) ) Presence of m/z 190 confirms Absence of m/z 190 confirms
Diagnostic Logic ) ) ) )
impurity. reaction completion.
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Comparison 2: CAS 905439-45-4 vs. Ponatinib (API)

Context: Final product purity testing.

Feature CAS 905439-45-4 (Impurity)  Ponatinib (API)

Precursor lon [M+H]* 190.12 533.23

Fragments into Piperazine
) ) Loses small neutrals (Water,
Fragmentation Behavior (m/z 433) and
Acetone). ) o
Imidazopyridazine cores.

Requires high-dynamic-range

Resolution Easily resolved by mass. - o
MS if impurity is <0.1%.

Technical Recommendations

For Impurity Quantitation: Use the 190 — 132 transition. It is specific to the protected form
and offers the highest signal-to-noise ratio because the m/z 132 product ion is highly stable
(aromatic alkyne).

For Structural Confirmation: Use the 190 — 172 transition as a qualifier ion. The ratio of
(190-132) / (190 - 172) should remain constant; deviations indicate co-eluting
interferences.

Source Conditions: Avoid excessive source temperatures (>500°C) as this compound may
undergo in-source fragmentation (losing acetone before entering the quadrupole), which
would lead to a false negative for the impurity and a false positive for the deprotected
product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative MS/MS Profiling Guide: Ponatinib
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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